10-hydroxy-2-methyl-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclohexan]-7(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-hydroxy-2-methyl-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1’-cyclohexan]-7(5H)-one is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of heterocyclic rings, which include benzo[h][1,3]thiazine and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-hydroxy-2-methyl-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1’-cyclohexan]-7(5H)-one typically involves multi-step organic reactionsThe final step often involves the formation of the spirocyclic structure under controlled conditions, such as specific temperatures and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
10-hydroxy-2-methyl-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1’-cyclohexan]-7(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
10-hydroxy-2-methyl-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1’-cyclohexan]-7(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 10-hydroxy-2-methyl-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1’-cyclohexan]-7(5H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and molecular docking can provide insights into its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
5H-Spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-one: This compound shares a similar spirocyclic structure but differs in the heterocyclic rings involved.
2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate: Another compound with a complex heterocyclic structure, used in pharmaceutical research.
Uniqueness
10-hydroxy-2-methyl-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1’-cyclohexan]-7(5H)-one is unique due to its specific combination of benzo[h][1,3]thiazine and quinazoline rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H24N2O2S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
14-hydroxy-4-methylspiro[16-thia-12,18-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,17-pentaene-9,1'-cyclohexane]-11-one |
InChI |
InChI=1S/C21H24N2O2S/c1-13-5-6-14-10-21(7-3-2-4-8-21)17-18(16(14)9-13)22-20-23(19(17)25)11-15(24)12-26-20/h5-6,9,15,24H,2-4,7-8,10-12H2,1H3 |
InChI Key |
YLJUWMCJYCPZQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC3(CCCCC3)C4=C2N=C5N(C4=O)CC(CS5)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.